molecular formula C5H3Br2NOS B2677869 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one CAS No. 1824314-86-4

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B2677869
CAS No.: 1824314-86-4
M. Wt: 284.95
InChI Key: UGVTWPDZKCIDST-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a thiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one involves the reaction of 1,3-thiazole with bromoacetyl chloride. This reaction typically occurs at room temperature and often requires the presence of a drying agent to ensure the reaction proceeds efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted thiazole derivative.

Scientific Research Applications

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The thiazole ring’s aromaticity and the presence of bromine atoms contribute to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chloro-1,3-thiazol-4-yl)ethan-1-one
  • 2-Bromo-1-(2-fluoro-1,3-thiazol-4-yl)ethan-1-one
  • 2-Bromo-1-(2-iodo-1,3-thiazol-4-yl)ethan-1-one

Uniqueness

Compared to its analogs, 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its specific reactivity profile allows for the formation of unique derivatives that may not be easily accessible through other compounds .

Properties

IUPAC Name

2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVTWPDZKCIDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824314-86-4
Record name 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
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